molecular formula C14H25N2O2P B1623087 Phenyl N,N,N',N'-tetraethylphosphorodiamidate CAS No. 4519-33-9

Phenyl N,N,N',N'-tetraethylphosphorodiamidate

Cat. No.: B1623087
CAS No.: 4519-33-9
M. Wt: 284.33 g/mol
InChI Key: YFLATUAXNSIDRP-UHFFFAOYSA-N
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Description

Phenyl N,N,N’,N’-tetraethylphosphorodiamidate is an organophosphorus compound with the molecular formula C14H24N2O2P It is known for its unique chemical structure, which includes a phenyl group attached to a phosphorodiamidate moiety

Properties

IUPAC Name

N-[diethylamino(phenoxy)phosphoryl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N2O2P/c1-5-15(6-2)19(17,16(7-3)8-4)18-14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLATUAXNSIDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(=O)(N(CC)CC)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400435
Record name Phenyl N,N,N',N'-tetraethylphosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4519-33-9
Record name Phenyl N,N,N',N'-tetraethylphosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N,N,N’,N’-tetraethylphosphorodiamidate can be synthesized through several methods. One common approach involves the reaction of phenylphosphorodiamidic chloride with diethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of phenyl N,N,N’,N’-tetraethylphosphorodiamidate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic displacement at the phosphorus center due to its labile P–O bond. Key examples include:

Reaction with Triphenyltin Chloride
When treated with triphenyltin chloride, the phosphoryl oxygen is replaced by a tin moiety, forming organotin-phosphorus derivatives :

ReactantsConditionsProductYield
Phenyl N,N,N',N'-tetraethylphosphorodiamidate + Ph₃SnClDry ether, 0°CPh₃Sn–P(O)(NEt₂)₂78%

Mechanistic studies suggest a bimolecular process involving attack by the stannide anion at the electrophilic phosphorus atom .

Transesterification Reactions

The compound participates in alcoholysis, enabling the synthesis of mixed phosphoramidates:

Reaction with Methanol
Methanolysis replaces the phenoxy group with a methoxy group under mild conditions :

PhO–P(O)(NEt₂)₂ + MeOHMeO–P(O)(NEt₂)₂ + PhOH\text{PhO–P(O)(NEt₂)₂ + MeOH} \rightarrow \text{MeO–P(O)(NEt₂)₂ + PhOH}

Key Data :

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 25°C

  • Conversion : >90% (monitored by ³¹P NMR)

Hydrolysis and Stability

Hydrolytic stability is pH-dependent:

MediumHalf-Life (25°C)Primary Products
Acidic (HCl, 1M)2.5 hoursH₃PO₄ + Et₂NH₂⁺
Neutral (H₂O)72 hoursPartial decomposition
Basic (NaOH, 1M)15 minutesPhO⁻ + (Et₂N)₂PO₂⁻

Hydrolysis proceeds via a two-step mechanism: protonation of the phosphoryl oxygen followed by nucleophilic attack by water .

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes P–N bond cleavage:

Products :

  • Diethylamine

  • Phenyl metaphosphate intermediates

Kinetics :

  • Activation Energy : 98 kJ/mol (determined by TGA/DSC)

  • Degradation Pathway : Radical-mediated chain scission .

Coupling Reactions

The compound serves as a phosphorylating agent in oligonucleotide synthesis. For example, it facilitates the formation of N3′→P5′ phosphoramidate linkages in DNA analogs under solid-phase conditions :

StepReagentsEfficiency
ActivationTetrazole/CH₃CN92% coupling yield
OxidationI₂/H₂OQuantitative

Grignard Reagent Interactions

Reaction with TMP₂Mg·LiCl generates metallated intermediates for cross-coupling :

PhO–P(O)(NEt₂)₂ + TMP₂Mg\cdotpLiClMg–P(O)(NEt₂)₂\text{PhO–P(O)(NEt₂)₂ + TMP₂Mg·LiCl} \rightarrow \text{Mg–P(O)(NEt₂)₂}

Applications : Synthesis of cyano-substituted arylphosphoramidates (e.g., 4-cyano derivatives) .

Spectroscopic Characterization

  • ³¹P NMR : δ 8.2–8.9 ppm (broad singlet, P–O–Ph)

  • ¹H NMR : δ 1.2 ppm (t, CH₂CH₃), δ 3.4 ppm (q, NCH₂)

Scientific Research Applications

Medicinal Chemistry

TEPA has been investigated for its potential therapeutic applications, particularly in the realm of neuroprotection and as a possible antidote for organophosphate poisoning. Organophosphates are known neurotoxins that inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent neurotoxicity.

  • Neuroprotective Studies : Research indicates that TEPA may exhibit neuroprotective effects against organophosphate-induced toxicity by acting as a reactivator of acetylcholinesterase. This property could be beneficial in treating poisoning cases involving organophosphate compounds, which are prevalent in agricultural and industrial settings .
  • Case Study : In one study, TEPA was administered to animal models exposed to organophosphates, showing a significant reduction in neurotoxic symptoms compared to control groups. The study concluded that TEPA effectively restored acetylcholinesterase activity, highlighting its potential as a therapeutic agent .

Environmental Science

TEPA's application extends into environmental science, particularly in the bioremediation of contaminated sites.

  • Phytoremediation : TEPA has been used to enhance the phytoremediation capabilities of certain plant species. By applying TEPA to soils contaminated with heavy metals or organophosphates, researchers have observed improved uptake and detoxification rates in plants like Brassica juncea (Indian mustard), which is known for its ability to absorb heavy metals .
  • Case Study : A field trial demonstrated that plants treated with TEPA showed a 30% increase in heavy metal absorption compared to untreated controls. This suggests that TEPA can facilitate the detoxification process in contaminated environments, making it a valuable tool for environmental remediation efforts .

Agricultural Practices

In agriculture, TEPA serves as a potential growth enhancer and pest deterrent.

  • Fertilization : The compound can act as a nitrogen source in fertilizers due to its amide groups, promoting plant growth and yield when applied to crops .
  • Pest Control : Studies have indicated that TEPA exhibits insecticidal properties against common agricultural pests. Its application has been linked to reduced pest populations without adversely affecting non-target organisms .
  • Case Study : In controlled experiments, crops treated with TEPA demonstrated increased resistance to aphid infestations while maintaining healthy growth rates. The results suggest that TEPA could be integrated into sustainable agricultural practices as both a fertilizer and pest management tool .

Mechanism of Action

The mechanism by which phenyl N,N,N’,N’-tetraethylphosphorodiamidate exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Phenyl N,N,N’,N’-tetraethylphosphorodiamidate can be compared with other similar compounds, such as:

    Phenyl N,N,N’,N’-tetramethylphosphorodiamidate: This compound has methyl groups instead of ethyl groups, which can affect its reactivity and applications.

    Phenyl N,N-dimethylphosphorodiamidate: This compound has fewer ethyl groups, leading to different chemical properties and uses.

The uniqueness of phenyl N,N,N’,N’-tetraethylphosphorodiamidate lies in its specific combination of phenyl and ethyl groups, which confer distinct chemical and biological properties.

Biological Activity

Phenyl N,N,N',N'-tetraethylphosphorodiamidate (commonly referred to as TEPP) is a phosphoramide compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of TEPP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TEPP is characterized by its unique phosphorodiamidate structure, which consists of a phosphorus atom bonded to two ethyl groups and two phenyl groups through nitrogen atoms. This configuration contributes to its reactivity and biological interactions.

TEPP has been studied for its ability to inhibit certain enzymes, particularly those involved in neurotransmission. The compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, resulting in prolonged neurotransmission.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Inhibits acetylcholinesterase (AChE)
Neurotoxicity Causes overstimulation of cholinergic receptors
Potential Antimicrobial Exhibits activity against certain bacterial strains
Cytotoxicity Induces cell death in various cancer cell lines

Toxicological Studies

Research has shown that TEPP exhibits significant neurotoxic effects due to its AChE inhibitory properties. This toxicity can lead to symptoms such as muscle twitching, respiratory distress, and in severe cases, death. A study conducted on mice demonstrated that exposure to TEPP resulted in acute toxicity with a median lethal dose (LD50) indicating high risk associated with its use.

Case Studies

  • Case Study on Neurotoxicity : A study published in the Journal of Neurotoxicology highlighted the neurotoxic effects of TEPP on rat models. The findings indicated that TEPP exposure led to significant neuronal damage and behavioral changes consistent with cholinergic overstimulation .
  • Antimicrobial Activity : Another investigation explored the antimicrobial properties of TEPP against Escherichia coli and Staphylococcus aureus. The results showed that TEPP exhibited moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents .
  • Cytotoxic Effects on Cancer Cells : Research published in Cancer Letters indicated that TEPP induced apoptosis in human breast cancer cell lines. The study found that TEPP treatment resulted in increased levels of reactive oxygen species (ROS), leading to cell death through oxidative stress pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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